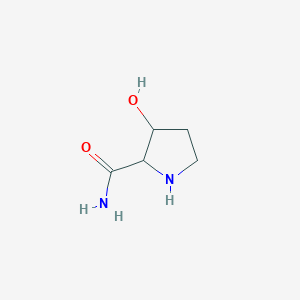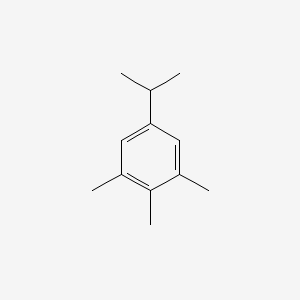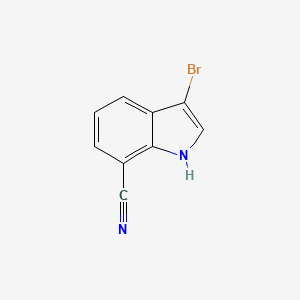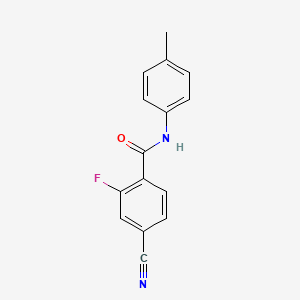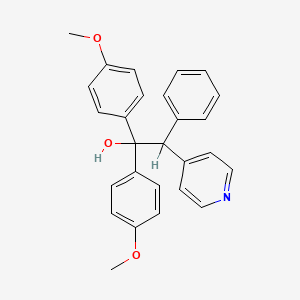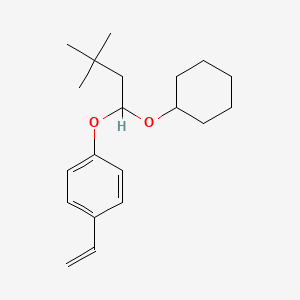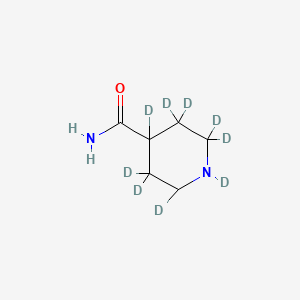
1,2,2,3,3,4,5,5,6-Nonadeuteriopiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,2,3,3,4,5,5,6-Nonadeuteriopiperidine-4-carboxamide is a deuterated derivative of piperidine-4-carboxamide Deuterium, a stable isotope of hydrogen, replaces hydrogen atoms in this compound, which can significantly alter its chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,2,3,3,4,5,5,6-Nonadeuteriopiperidine-4-carboxamide typically involves the deuteration of piperidine-4-carboxamide. This can be achieved through several methods, including:
Catalytic Deuteration: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.
Chemical Exchange: Employing deuterated solvents and reagents to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of deuterated compounds often involves large-scale catalytic deuteration processes. The use of high-pressure reactors and efficient catalysts ensures the complete and selective deuteration of the target compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,2,3,3,4,5,5,6-Nonadeuteriopiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of deuterated amines or alcohols.
Substitution: Formation of deuterated alkyl or acyl derivatives.
Applications De Recherche Scientifique
1,2,2,3,3,4,5,5,6-Nonadeuteriopiperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.
Industry: Utilized in the production of deuterated materials for various industrial applications, including advanced materials and electronics.
Mécanisme D'action
The mechanism of action of 1,2,2,3,3,4,5,5,6-Nonadeuteriopiperidine-4-carboxamide involves its interaction with molecular targets and pathways. The presence of deuterium can influence the compound’s binding affinity, stability, and metabolic pathways. Deuterium substitution often results in a kinetic isotope effect, which can slow down the rate of metabolic reactions, leading to prolonged activity and reduced toxicity.
Comparaison Avec Des Composés Similaires
Piperidine-4-carboxamide: The non-deuterated parent compound.
Deuterated Piperidine Derivatives: Other deuterated analogs of piperidine, such as 1,2,2,3,3,4,5,5,6,6-Decadeuteriopiperidine.
Uniqueness: 1,2,2,3,3,4,5,5,6-Nonadeuteriopiperidine-4-carboxamide is unique due to its specific deuteration pattern, which can provide distinct advantages in terms of stability, reduced metabolic rate, and improved pharmacokinetic properties compared to its non-deuterated and other deuterated analogs.
Propriétés
Formule moléculaire |
C6H12N2O |
|---|---|
Poids moléculaire |
137.23 g/mol |
Nom IUPAC |
1,2,2,3,3,4,5,5,6-nonadeuteriopiperidine-4-carboxamide |
InChI |
InChI=1S/C6H12N2O/c7-6(9)5-1-3-8-4-2-5/h5,8H,1-4H2,(H2,7,9)/i1D2,2D2,3D,4D2,5D/hD |
Clé InChI |
DPBWFNDFMCCGGJ-YHJFSNJOSA-N |
SMILES isomérique |
[2H]C1C(C(C(C(N1[2H])([2H])[2H])([2H])[2H])([2H])C(=O)N)([2H])[2H] |
SMILES canonique |
C1CNCCC1C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


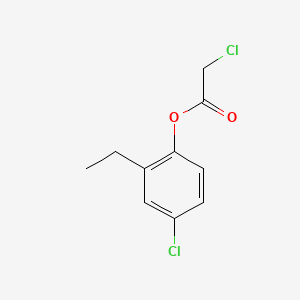

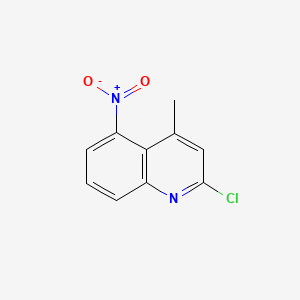

![Ethyl 4,5-dihydro-5-methyl-5-(trifluoromethyl)-3-[[(trifluoromethyl)sulfonyl]oxy]-2-furancarboxylate](/img/structure/B13944206.png)

![2-[(Butylsulfonyl)amino]benzoic acid](/img/structure/B13944214.png)
